The compound Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate has garnered attention in the field of organic chemistry due to its potential applications in various domains such as pharmaceuticals and material science. While the specific compound is not directly reported in the provided papers, similar ethyl cyanoacetate derivatives have been synthesized and studied for their unique properties and applications. These derivatives serve as key intermediates in the synthesis of various biologically active molecules and have been explored for their antitumor activities and as reagents in peptide synthesis.
The antitumor activity of ethyl cyanoacetate derivatives is of particular interest in the pharmaceutical industry. The study of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate revealed its ability to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an antitumor agent2. This highlights the importance of such compounds in the development of new therapeutic agents.
In the field of peptide synthesis, the modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, has been shown to facilitate the formation of peptide bonds without racemization, which is crucial for the production of enantiomerically pure peptides1. This application is significant for the synthesis of peptides and proteins with high specificity and activity.
While not directly mentioned in the provided papers, ethyl cyanoacetate derivatives are often used in material science for the synthesis of organic compounds that can serve as intermediates in the production of polymers, dyes, and other materials with specific properties.
This compound can be synthesized through various chemical routes, primarily involving the reaction of phthalazin derivatives with cyanomethylation agents. Phthalazin derivatives are classified under heterocyclic compounds due to the presence of nitrogen atoms in their ring structure. Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate is often explored for its pharmacological properties, particularly in the context of enzyme inhibition and anti-inflammatory activities.
The synthesis of Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate can be accomplished through several routes:
The molecular structure of Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate can be described as follows:
The compound exhibits a planar configuration due to resonance stabilization within the phthalazine ring system. The dihedral angles between substituents influence its biological activity and solubility.
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate participates in various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in drug development.
The mechanism of action for Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate primarily involves inhibition of specific enzymes within metabolic pathways:
The main molecular targets include aldose reductase and potentially other related enzymes that participate in glucose metabolism, making it relevant for conditions such as diabetic complications.
These properties are essential for understanding how the compound behaves under different conditions and its potential interactions with biological systems.
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate has several scientific applications:
The compound’s systematic name is Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate, reflecting its core phthalazine ring system and functional group arrangement. Its molecular formula is C₁₄H₁₃N₃O₃ (molecular weight: 271.27 g/mol), with the structure comprising a dihydrophthalazinone core N-substituted at position 3 with a cyanomethyl group (-CH₂CN), while position 1 bears an ethyl acetate side chain (-CH₂COOEt) [2] [5].
Key structural features include:
Table 1: Key Physicochemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 271.27 g/mol | - |
Density | 1.27 g/cm³ | Predicted |
Boiling Point | 463.3°C | At 760 mmHg (predicted) |
Vapor Pressure | 9.16E-09 mmHg | At 25°C (predicted) |
SMILES | O=C(OCC)CC1=NN=C2C=CC=CC2C1=O)CC#N | - |
InChIKey | Not reported | - |
The compound’s structural identity is further defined by alternative names, including [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid ethyl ester and 2-[3-(Cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid ethyl ester, with the EINECS registry number 429-680-0 [5].
Phthalazine derivatives emerged as synthetic targets in the mid-20th century, initially explored for dyes and analytical reagents. The unsubstituted Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (CAS 25947-13-1) served as a foundational precursor, first synthesized in the 1960s-1970s [4]. The strategic introduction of the cyanomethyl group at N3 marked a significant evolution in the 1980s-1990s, driven by the need for:
This compound represents a second-generation phthalazinone scaffold, overcoming limitations of earlier analogs like 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 28081-52-9), which lacked versatile functionalization sites [6]. Its development paralleled advances in N-alkylation techniques for phthalazinones and optimized ester protection strategies for carboxylic acid functionalities. The cyanomethyl group’s introduction exploited emerging methodologies for cyanoalkylation using reagents like chloroacetonitrile under phase-transfer conditions, enabling efficient N3 functionalization.
This compound serves as a multifunctional synthetic intermediate in designing phthalazine-based therapeutics, with its three reactive centers enabling divergent molecular elaboration:
Ester Group (-COOEt): Hydrolysis provides the carboxylic acid for amide coupling or peptide synthesis, while reduction yields alcohols. This moiety is crucial for attaching solubilizing groups or linking pharmacophores.
Cyanomethyl Group (-CH₂CN):
Table 2: Key Analogs and Their Medicinal Chemistry Applications
Structural Analog | Key Modification Site | Therapeutic Relevance |
---|---|---|
Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate | Methyl instead of cyanomethyl | PARP inhibitor precursor |
methyl 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetate | Isopropyl substitution | Enhanced lipophilicity |
2-(3-butyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | Butyl chain & carboxylic acid | Chelating agent development |
Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate | Thioamide side chain | Metal-chelating pharmacophores |
Notably, this scaffold features in the synthesis of PARP (Poly(ADP-ribose) polymerase) inhibitors like Venadaparib, where the phthalazinone core mimics nicotinamide binding. The cyanomethyl group enables introduction of side chains that optimize target binding and pharmacokinetic properties [6]. Its structural versatility also supports development of:
The molecule’s balanced lipophilicity (LogP ~1.5, predicted) facilitates cell membrane penetration, while its molecular weight (<400 Da) adheres to "rule of five" guidelines for drug-likeness. Current research leverages its hybrid nature – merging the recognition properties of the dihydrophthalazinone with the transformability of the cyanomethyl and ester functions – to generate targeted libraries for high-throughput screening against emerging therapeutic targets [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7